molecular formula C24H28N2O3S B11089038 N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide

Cat. No.: B11089038
M. Wt: 424.6 g/mol
InChI Key: GQWFTSVUOGLZKM-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of naphthalene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with a suitable alkylating agent to introduce the 2-hydroxy-3-(piperidin-1-yl)propyl group. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The sulfonamide group can inhibit certain enzymes by mimicking the substrate or binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and piperidine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C24H28N2O3S/c27-23(18-25-15-7-2-8-16-25)19-26(22-11-3-1-4-12-22)30(28,29)24-14-13-20-9-5-6-10-21(20)17-24/h1,3-6,9-14,17,23,27H,2,7-8,15-16,18-19H2

InChI Key

GQWFTSVUOGLZKM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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